1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxy-ethanone
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Overview
Description
1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxy-ethanone is a chemical compound with the molecular formula C7H14N2O2 It is known for its unique structure, which includes an azetidine ring, a methoxy group, and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxy-ethanone typically involves the reaction of azetidine derivatives with appropriate reagents. One common method involves the reaction of 3-(aminomethyl)azetidine with 2-methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxy-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxy-ethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxy-ethanone involves its interaction with specific molecular targets and pathways. The azetidine ring and aminomethyl group are key functional groups that contribute to its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxy-ethanone can be compared with other similar compounds, such as:
1-[3-(Aminomethyl)azetidin-1-yl]ethan-1-one: This compound lacks the methoxy group present in this compound, which may result in different chemical and biological properties.
1-(Azetidin-1-yl)-2-methoxyethan-1-one: This compound lacks the aminomethyl group, which may affect its reactivity and applications.
The presence of both the aminomethyl and methoxy groups in this compound makes it unique and potentially more versatile in various applications.
Properties
IUPAC Name |
1-[3-(aminomethyl)azetidin-1-yl]-2-methoxyethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-5-7(10)9-3-6(2-8)4-9/h6H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYDHLODBVDERW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CC(C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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